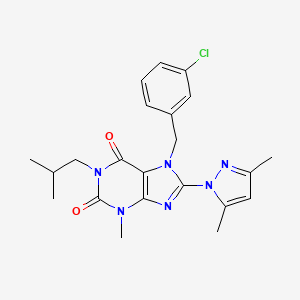![molecular formula C17H18N4OS2 B2458689 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide CAS No. 946228-58-6](/img/structure/B2458689.png)
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolo[4,5-d]pyridazine derivative that has shown promising results in various biochemical and physiological studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' involves the synthesis of the thiazolo[4,5-d]pyridazine ring system followed by the attachment of the thio and N-propylacetamide groups.
Starting Materials
2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol, propylamine, acetic anhydride, sodium ethoxide, sulfur, nitrogen gas
Reaction
Step 1: Synthesis of 2-methyl-7-phenylthiazolo[4,5-d]pyridazine ring system, a. Dissolve 2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol (1.0 g) in a mixture of sulfur (0.5 g) and acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and add sodium ethoxide (0.5 g) in ethanol (10 mL) to it. Stir the mixture for 1 hour at room temperature., c. Filter the precipitated solid and wash it with ethanol to obtain the thiazolo[4,5-d]pyridazine ring system (yield: 80%)., Step 2: Attachment of thio group, a. Dissolve the thiazolo[4,5-d]pyridazine ring system (0.5 g) in ethanol (10 mL) and add sulfur (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the thio-substituted thiazolo[4,5-d]pyridazine (yield: 70%)., Step 3: Attachment of N-propylacetamide group, a. Dissolve the thio-substituted thiazolo[4,5-d]pyridazine (0.5 g) in ethanol (10 mL) and add propylamine (0.5 g) and acetic anhydride (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the final product '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' (yield: 60%).
Wirkmechanismus
The mechanism of action of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide involves the inhibition of protein kinase C activity. This enzyme plays a vital role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of protein kinase C by 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide leads to the activation of various signaling pathways that regulate cellular processes.
Biochemische Und Physiologische Effekte
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and has been used as a potential anticancer agent. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in lab experiments is its unique properties. It has been shown to have various biochemical and physiological effects that make it an excellent tool for studying various cellular processes. However, one of the limitations of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is its toxicity. It can be toxic to cells at high concentrations and can lead to cell death.
Zukünftige Richtungen
There are several future directions for the use of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in scientific research. One of the potential applications of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the development of new anticancer agents. It has been shown to have promising results in inhibiting the growth of various cancer cells and can be further studied for its potential as a cancer treatment. Another potential application of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and can be further studied for its potential as a treatment for these disorders.
Conclusion:
In conclusion, 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, or 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors and has shown promising results in various biochemical and physiological studies. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to inhibit the activity of protein kinase C and has been used to study the role of this enzyme in various cellular processes. It has also been used as a ligand for the study of adenosine receptors and has shown promising results in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNJWSSUJQWNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)
![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)
![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)